molecular formula C6H9F3O3 B2894774 2-hydroxy-3-methyl-2-(trifluoromethyl)butanoic acid CAS No. 1823842-47-2

2-hydroxy-3-methyl-2-(trifluoromethyl)butanoic acid

Cat. No.: B2894774
CAS No.: 1823842-47-2
M. Wt: 186.13
InChI Key: NGFONSQDXLSELQ-UHFFFAOYSA-N
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Description

The compound with the chemical formula OC(C(=O)O)(C©C)C(F)(F)F is a fluorinated organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OC(C(=O)O)(C©C)C(F)(F)F typically involves the introduction of the trifluoromethyl group into an organic molecule. One common method is the reaction of a suitable precursor with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of OC(C(=O)O)(C©C)C(F)(F)F may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

OC(C(=O)O)(C©C)C(F)(F)F: can undergo various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxyl group may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

OC(C(=O)O)(C©C)C(F)(F)F: has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be used as a probe to study biological processes involving fluorinated compounds.

    Medicine: The unique properties of the trifluoromethyl group make the compound a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism by which OC(C(=O)O)(C©C)C(F)(F)F exerts its effects depends on its specific application. In biological systems, the trifluoromethyl group can interact with enzymes and receptors, altering their activity and function. The carboxyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Trifluoroacetic acid (CF3COOH): Similar in structure but lacks the isopropyl group.

    Trifluoromethylbenzene (C6H5CF3): Contains a trifluoromethyl group attached to a benzene ring.

    Trifluoromethylmethane (CF3CH3): A simpler compound with a trifluoromethyl group attached to a methane molecule.

Uniqueness

OC(C(=O)O)(C©C)C(F)(F)F: is unique due to the presence of both the trifluoromethyl group and the carboxyl group in the same molecule. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-hydroxy-3-methyl-2-(trifluoromethyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O3/c1-3(2)5(12,4(10)11)6(7,8)9/h3,12H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFONSQDXLSELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823842-47-2
Record name 2-hydroxy-3-methyl-2-(trifluoromethyl)butanoic acid
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